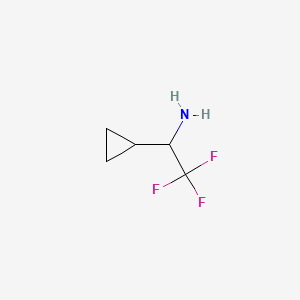

1-Cyclopropyl-2,2,2-trifluoroethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclopropyl-2,2,2-trifluoroethan-1-amine is a useful research compound. Its molecular formula is C5H8F3N and its molecular weight is 139.121. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Copper-Catalyzed Chan-Lam Cyclopropylation

The paper by Derosa et al. (2018) discusses the development of a scalable Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate. This method is significant for preparing small molecules containing cyclopropane-heteroatom linkages, which are challenging to synthesize with existing methods. The reaction is catalyzed by Cu(OAc)2 and 1,10-phenanthroline, employing O2 as the terminal oxidant. It provides a strategic approach toward synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives with various functional groups (Derosa et al., 2018).

CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes

Feng et al. (2019) presented a method for the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination. This synthesis is crucial for generating amine-substituted cyclobutanes and cyclopropanes, which are key substructures in biologically active compounds. The study highlights the enhanced reactivity of strained trisubstituted alkenes compared to unstrained analogs, offering a valuable approach for synthesizing these complex structures (Feng et al., 2019).

Photoredox-Catalyzed Oxo-Amination of Aryl Cyclopropanes

Ge et al. (2019) reported a photoredox-coupled ring-opening oxo-amination of electronically unbiased cyclopropanes. This methodology enables the efficient construction of structurally diverse β-amino ketone derivatives, offering a regioselective approach for the functionalization of aryl cyclopropanes. The process involves one-electron oxidation, transforming inert aryl cyclopropanes into reactive radical cation intermediates (Ge et al., 2019).

Synthesis of Enantiomerically Pure Cyclopropyl Trifluoroborates

Hohn et al. (2006) developed a method for converting enantiomerically pure cyclopropylboronic esters into corresponding trifluoroborates. These intermediates are versatile for various transformations, allowing the utilization of general building blocks for cyclopropyl amines. This approach enhances the synthesis of structurally defined cyclopropyl-containing compounds, which are important in medicinal chemistry (Hohn et al., 2006).

Mechanism of Action

Target of Action

1-Cyclopropyl-2,2,2-trifluoroethan-1-amine has been found to function as a component of positive allosteric modulators . These modulators are known to have potential applications in treating neurological and psychiatric disorders associated with glutamate dysfunctions .

Mode of Action

The compound is used as a reagent in the synthesis of 5H-pyrido [4,3-b]indole derivatives . These derivatives act as Janus kinases (JAK) inhibitors . JAK inhibitors play a crucial role in the JAK-STAT signaling pathway, which is involved in processes such as immunity, cell division, cell death, and tumor formation.

Biochemical Pathways

Given its role in the synthesis of jak inhibitors , it can be inferred that it may affect the JAK-STAT signaling pathway.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. As a component of positive allosteric modulators, it could potentially enhance the activity of neurotransmitters, leading to therapeutic effects in neurological and psychiatric disorders . As a reagent in the synthesis of JAK inhibitors, it could potentially contribute to the inhibition of the JAK-STAT signaling pathway .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

1-Cyclopropyl-2,2,2-trifluoroethan-1-amine has been found to function as a component of positive allosteric modulators

Cellular Effects

The cellular effects of this compound are not well documented. Its role as a component of positive allosteric modulators suggests that it may influence cell function by modulating the activity of various cellular proteins and enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. As a component of positive allosteric modulators, it may exert its effects at the molecular level by binding to proteins or enzymes and modulating their activity .

Properties

IUPAC Name |

1-cyclopropyl-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)4(9)3-1-2-3/h3-4H,1-2,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWCDCMZMZULIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide](/img/structure/B2510725.png)

![3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2510734.png)

![1-(Furan-3-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2510738.png)

![furan-2-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2510741.png)